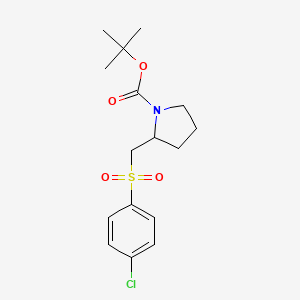

tert-Butyl 2-(((4-chlorophenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate

Description

tert-Butyl 2-(((4-chlorophenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate (CAS: 1261232-32-9) is a pyrrolidine-based compound featuring a tert-butyl carbamate group and a sulfonylmethyl substituent linked to a 4-chlorophenyl ring. This structure combines a rigid pyrrolidine scaffold with electron-withdrawing substituents, making it a candidate for pharmaceutical and chemical research. The compound’s molecular formula is inferred as C₁₆H₂₀ClNO₄S (molecular weight ≈ 357.5 g/mol), derived by replacing the thioether sulfur in its analog (C₁₆H₂₂ClNO₂S, MW 327.87) with a sulfonyl group (SO₂) .

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-[(4-chlorophenyl)sulfonylmethyl]pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClNO4S/c1-16(2,3)22-15(19)18-10-4-5-13(18)11-23(20,21)14-8-6-12(17)7-9-14/h6-9,13H,4-5,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTSDPEQAQFCJGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CS(=O)(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401120431 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 2-[[(4-chlorophenyl)sulfonyl]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401120431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353945-74-0 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 2-[[(4-chlorophenyl)sulfonyl]methyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1353945-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyrrolidinecarboxylic acid, 2-[[(4-chlorophenyl)sulfonyl]methyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401120431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(((4-chlorophenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate typically involves multiple steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the tert-Butyl Ester Group: This step involves esterification reactions where tert-butyl alcohol is reacted with the carboxylic acid group on the pyrrolidine ring.

Attachment of the Sulfonylmethyl Group: The sulfonylmethyl group is introduced through sulfonylation reactions, often using sulfonyl chlorides and appropriate bases.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(((4-chlorophenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The sulfonylmethyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to remove the sulfonyl group or to modify the ester group.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Modified pyrrolidine derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 2-(((4-chlorophenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate is being investigated for its potential therapeutic effects. The sulfonyl group can interact with various biological targets, potentially leading to enzyme inhibition or modulation of receptor activity.

Case Study:

In a study examining sulfonamide derivatives, compounds similar to this compound demonstrated significant inhibition of specific enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases .

Organic Synthesis

This compound serves as an important building block in the synthesis of more complex molecules. Its structure allows for various modifications through chemical reactions such as oxidation, reduction, and substitution.

Table: Chemical Reactions Involving this compound

| Reaction Type | Reagents Used | Products Formed |

|---|---|---|

| Oxidation | Hydrogen peroxide | Sulfone derivatives |

| Reduction | Lithium aluminum hydride | Alcohol derivatives |

| Substitution | Amines or thiols | Substituted phenyl derivatives |

These reactions highlight the versatility of the compound in synthetic chemistry.

Material Science

The unique electronic properties imparted by the chlorophenyl sulfonyl group make this compound suitable for developing new materials. Its ability to form strong interactions with various substrates can be exploited in creating advanced polymeric materials or coatings.

Research Insight:

Recent studies have shown that incorporating sulfonamide groups into polymer matrices enhances their thermal stability and mechanical properties, making them suitable for high-performance applications .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(((4-chlorophenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The chlorine atom on the phenyl ring can also enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

tert-Butyl 2-(((4-Chlorophenyl)thio)methyl)pyrrolidine-1-carboxylate (Thioether Analog)

- Key Difference : Sulfur atom in thioether (-S-) vs. sulfonyl (-SO₂-).

- Impact: Polarity: The sulfonyl group increases polarity due to two additional oxygen atoms, enhancing solubility in polar solvents (e.g., water or methanol) . Molecular Weight: The sulfonyl analog is heavier by ~30 g/mol (357.5 vs. 327.87 g/mol) .

Aromatic Substituent Variations

tert-Butyl 2-(((Pyridin-2-ylmethyl)sulfonyl)methyl)pyrrolidine-1-carboxylate (Pyridine Derivative)

- Key Difference : 4-Chlorophenyl vs. pyridin-2-ylmethyl substituent.

- Impact :

- Electronic Effects : The pyridine ring introduces a nitrogen atom, creating a basic site that may enhance solubility in acidic conditions.

- Topological Polar Surface Area (TPSA) : TPSA = 85 Ų (vs. estimated ~85–90 Ų for the 4-chlorophenyl analog), suggesting similar membrane permeability .

- Biological Interactions : Pyridine’s lone electron pair could facilitate interactions with metalloenzymes or receptors .

tert-Butyl 3-(((2-Chloropyrimidin-4-yl)sulfonyl)methyl)pyrrolidine-1-carboxylate (Chloropyrimidine Derivative)

- Key Difference : 4-Chlorophenyl vs. 2-chloropyrimidin-4-yl group.

- Molecular Weight: Higher MW (361.85 g/mol) due to additional nitrogen atoms .

Non-Aromatic Substituent Variants

tert-Butyl (S)-2-(((4-Methoxy-4-oxobut-2-yn-1-yl)oxy)methyl)pyrrolidine-1-carboxylate (Propargyl Ether Derivative)

- Key Difference : Sulfonylmethyl group replaced with a propargyl ether containing a methoxy and alkyne moiety.

- Impact :

Comparative Data Table

Research Implications

The structural nuances of this compound and its analogs dictate their applicability:

- Drug Design : Sulfonyl variants are suited for targets requiring polar interactions (e.g., enzyme active sites), while thioether analogs may improve blood-brain barrier penetration .

- Chemical Synthesis : Chloropyrimidine and pyridine derivatives offer routes to heterocyclic libraries for high-throughput screening .

- Material Science : Propargyl ether derivatives enable modular functionalization via click chemistry .

Biological Activity

Overview

Tert-butyl 2-(((4-chlorophenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate is a complex organic compound featuring a pyrrolidine ring, a tert-butyl ester group, and a sulfonylmethyl moiety attached to a 4-chlorophenyl ring. This unique structure suggests potential biological activities that merit investigation in medicinal chemistry and pharmacology.

- Molecular Formula : CHClNOS

- Molecular Weight : Approximately 343.83 g/mol

- CAS Number : 1353945-74-0

Biological Activity

Research indicates that this compound may exhibit various biological activities, including:

Antimicrobial Activity

Studies have shown that compounds with similar structures possess significant antibacterial properties. For instance, a related compound demonstrated moderate to strong effectiveness against Salmonella typhi and Bacillus subtilis, while exhibiting weaker activity against other strains .

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor, particularly targeting acetylcholinesterase (AChE) and urease. Inhibitory activity against these enzymes is crucial for developing treatments for conditions such as Alzheimer's disease and urinary tract infections .

Anticancer Properties

Research suggests that derivatives of pyrrolidine structures are associated with anticancer activities. The sulfonamide group in particular has been linked to enzyme inhibition relevant to cancer chemotherapy .

Case Studies

- Antibacterial Screening :

- Enzyme Inhibition Studies :

- Anticancer Activity :

Comparative Analysis of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Tert-butyl 2-(((4-fluorophenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate | Similar pyrrolidine structure with fluorine substitution | Antibacterial and anticancer properties |

| Tert-butyl 2-(methylcarbamoyl)pyrrolidine-1-carboxylate | Carbamoyl group instead of sulfonamide | Enzyme inhibition potential |

| Tert-butyl 2-((4-methylphenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate | Methyl substitution | Variability in hydrophobic interactions affecting bioactivity |

Synthesis Methods

The synthesis of this compound involves several key steps:

-

Formation of the Pyrrolidine Ring :

- Achieved through cyclization reactions involving appropriate precursors.

-

Esterification :

- The introduction of the tert-butyl ester group is performed by reacting tert-butyl alcohol with the carboxylic acid on the pyrrolidine ring.

-

Sulfonylation :

- The sulfonylmethyl group is introduced using sulfonyl chlorides under basic conditions.

These synthetic routes are critical for producing high yields and purity necessary for biological evaluations .

Q & A

Q. What are the key considerations for synthesizing tert-Butyl 2-(((4-chlorophenyl)sulfonyl)methyl)pyrrolidine-1-carboxylate?

The synthesis typically involves sulfonylation of a pyrrolidine intermediate. A common approach includes:

- Reacting a tert-butyl-protected pyrrolidine derivative with 4-chlorophenylsulfonyl chloride under basic conditions (e.g., triethylamine or DMAP in dichloromethane) .

- Temperature control (0–20°C) is critical to avoid side reactions like over-sulfonation or decomposition .

- Purification via silica gel column chromatography using solvent gradients (e.g., ethyl acetate/hexane) to isolate the product .

Q. How can the purity of the compound be validated after synthesis?

- HPLC/GC-MS : To assess chemical purity (>95% is typical for research-grade material) .

- NMR Spectroscopy : Confirm structural integrity by verifying peaks corresponding to the tert-butyl group (δ ~1.4 ppm in H NMR), sulfonyl methylene protons (δ ~3.5–4.0 ppm), and aromatic protons from the 4-chlorophenyl group (δ ~7.4–7.8 ppm) .

- Melting Point Analysis : Consistency with literature values (if available) ensures crystallinity and purity .

Q. What solvent systems are optimal for recrystallizing this compound?

- Polar aprotic solvents like ethyl acetate or dichloromethane, combined with non-polar solvents (e.g., hexane), are effective for slow crystallization .

- Avoid protic solvents (e.g., water or methanol) unless the compound exhibits unexpected solubility behavior .

Advanced Research Questions

Q. How can stereochemical integrity at the pyrrolidine ring be confirmed?

- X-ray Crystallography : Resolves absolute configuration and confirms the spatial arrangement of substituents (e.g., tert-butyl and sulfonyl groups) .

- Chiral HPLC : Separates enantiomers using a chiral stationary phase (e.g., Chiralpak AD-H) with a hexane/isopropanol mobile phase .

- Optical Rotation : Compare observed values with literature data (e.g., for a related pyrrolidine derivative) .

Q. What strategies mitigate decomposition during storage?

Q. How do electronic effects of the 4-chlorophenyl group influence reactivity in downstream reactions?

- The electron-withdrawing chlorine atom enhances the electrophilicity of the sulfonyl group, facilitating nucleophilic substitutions (e.g., with amines or thiols) .

- Computational studies (DFT) can predict charge distribution and guide reaction design .

Method Development & Data Analysis

Q. How can reaction yields be optimized for large-scale synthesis?

Q. What analytical challenges arise in characterizing the sulfonyl methylene group?

- NMR Signal Splitting : The –CH– group adjacent to the sulfonyl moiety may exhibit complex splitting due to restricted rotation. Use C DEPT NMR to resolve quaternary carbons .

- Mass Spectrometry : HRMS (ESI+) should confirm the molecular ion [M+H]+ with <2 ppm error (e.g., CHClNOS requires 372.1038) .

Q. How can crystallographic data resolve polymorphism issues?

- Single-Crystal XRD : Identifies packing motifs and hydrogen-bonding networks that influence polymorph stability .

- DSC/TGA : Thermal analysis detects phase transitions or solvent loss in crystalline forms .

Safety & Handling

Q. What precautions are necessary when handling this compound?

- PPE : Wear nitrile gloves and safety goggles to avoid skin/eye contact. Use a fume hood due to potential dust formation .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Toxicity : Limited acute toxicity data; assume irritancy based on structural analogs (e.g., sulfonamide derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.